4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid
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Overview
Description
“4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid” is a chemical compound with the molecular formula C12H15NO4 . It is a substance used in pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “this compound” is 237.25 . The exact molecular structure is not provided in the search results.Scientific Research Applications
Nonpeptide Alphavbeta3 Antagonists
A study by Hutchinson et al. (2003) identified a potent and selective antagonist of the alpha(v)beta(3) receptor, showcasing an excellent in vitro profile and good pharmacokinetics across various species. This compound's development for osteoporosis treatment emphasizes the role of similar molecular structures in therapeutic applications, especially those targeting bone turnover (Hutchinson et al., 2003).
Synthesis Techniques and Chemical Reactions
Rumbo et al. (1996) discussed the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides, leading to the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. This study illustrates the versatility of pyridone derivatives in synthesizing complex structures, potentially applicable to "4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid" (Rumbo et al., 1996).
Protective Groups in Synthesis
Yoo et al. (1990) introduced 4-Methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, highlighting a methodology that could be relevant for protecting or deprotecting functionalities in the synthesis of related compounds (Yoo et al., 1990).
Lanthanide-Organic Frameworks
Liu et al. (2009) reported on lanthanide-organic coordination polymeric networks using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands. Such frameworks underscore the potential of pyridine carboxylate derivatives in constructing materials with novel properties (Liu et al., 2009).
Oxidative Reactions and Functionalization
Liu et al. (2018) described an eco-friendly procedure for the oxidation of aromatic alcohols to carboxylic acids and ketones, showcasing the utility of related methoxypropyl ethers in oxidative chemistry. This study may offer insights into the functionalization or modification of similar compounds (Liu et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-(3-methoxypyridin-2-yl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-9-3-2-6-13-10(9)12(11(14)15)4-7-17-8-5-12/h2-3,6H,4-5,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQNJGVXWFQQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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